4-bromo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
4-bromo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a benzamide precursor, followed by the introduction of the piperazine ring and the carbamothioyl group. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce a secondary amine. Substitution reactions can lead to the formation of various substituted benzamides.
Scientific Research Applications
4-bromo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-phenyl-benzamide: Similar structure but lacks the piperazine ring and carbamothioyl group.
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a pyridine ring instead of the piperazine ring.
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Contains a furan ring and additional substituents.
Uniqueness
4-bromo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is unique due to the presence of the piperazine ring and the carbamothioyl group, which confer specific chemical and biological properties. These features make it a valuable compound for various research applications, distinguishing it from other similar benzamide derivatives.
Properties
Molecular Formula |
C21H23BrN4O2S |
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Molecular Weight |
475.4 g/mol |
IUPAC Name |
4-bromo-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H23BrN4O2S/c1-2-19(27)26-13-11-25(12-14-26)18-9-7-17(8-10-18)23-21(29)24-20(28)15-3-5-16(22)6-4-15/h3-10H,2,11-14H2,1H3,(H2,23,24,28,29) |
InChI Key |
OZMGSGUPHSXVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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